molecular formula C17H16ClF3N2O4S B4896271 N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B4896271
M. Wt: 436.8 g/mol
InChI Key: CKFRAKMQZQLGKP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration and Reduction: Nitration of 5-chloro-2-methoxybenzene followed by reduction to obtain the corresponding amine.

    Acylation: Acylation of the amine with chloroacetyl chloride to form the intermediate.

    Sulfonylation: Introduction of the methylsulfonyl group via sulfonylation using methylsulfonyl chloride.

    Coupling Reaction: Coupling of the intermediate with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the trifluoromethyl and sulfonyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide: can be compared with other acetamides or sulfonamides that have similar structural features.

    This compound: is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, stability, and potential applications. The presence of the trifluoromethyl group, for example, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O4S/c1-27-15-7-6-12(18)9-14(15)22-16(24)10-23(28(2,25)26)13-5-3-4-11(8-13)17(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRAKMQZQLGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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